
1-Azidononane
Übersicht
Beschreibung
1-Azidononane, also known as nonane, 1-azido-, is an organic compound with the molecular formula C9H19N3. It is a member of the azide family, characterized by the presence of the azido group (-N3).
Wirkmechanismus
Target of Action
1-Azidononane is a chemical compound that primarily targets carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds in organic molecules . It is used as a nitrogen source in the synthesis of nitrogen-containing compounds .
Mode of Action
This compound interacts with its targets through a process known as nitrogenation . This process involves the cleavage of C-H and/or C-C bonds and the incorporation of nitrogen atoms into the substrate . The exact reaction pathway remains unclear, but detailed mechanistic studies suggest that the carbon cation containing the azido group may exist as a key intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of nitrogen-containing compounds . The compound’s nitrogenation action can lead to the formation of various nitrogen-containing compounds, such as nitriles, tetrazoles, and arylamines .
Result of Action
The result of this compound’s action is the formation of nitrogen-containing compounds . For example, when diphenylmethane was treated with this compound, the reaction catalyzed by FeCl2 in the presence of DDQ as the oxidant in trifluoroacetic acid (TFA) afforded the desired nitrogenation product N-nonylaniline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other reactants, the type of catalyst used, and the reaction conditions . .
Biochemische Analyse
Biochemical Properties
1-Azidononane plays a significant role in biochemical reactions, particularly in nitrogenation processes. It interacts with various enzymes and proteins, facilitating the incorporation of nitrogen into organic molecules. For instance, in the presence of iron (Fe) or copper (Cu) catalysts, this compound can undergo nitrogenation reactions to form nitrogen-containing compounds such as N-nonylaniline . These interactions are crucial for the synthesis of bioactive molecules and pharmaceuticals.
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It has been observed to affect the function of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes, including metabolism and cell proliferation . By inhibiting GSK-3β, this compound can modulate cellular metabolism and gene expression, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a nitrogen source in nitrogenation reactions, where the azido group is incorporated into organic substrates. This process often involves the formation of a carbon cation intermediate, which undergoes rearrangement to produce nitrogen-containing compounds . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of organic substrates . This interaction can influence metabolic flux and alter metabolite levels, contributing to the synthesis of nitrogen-containing compounds and other bioactive molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can participate in metabolic processes and enzyme interactions . The compound’s activity and function are closely linked to its subcellular localization, which can impact its overall biochemical effects.
Vorbereitungsmethoden
1-Azidononane can be synthesized through several methods. One common approach involves the substitution reaction of 1-bromononane with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C9H19Br+NaN3→C9H19N3+NaBr
Industrial production methods may involve similar substitution reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Azidononane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents, catalysts like copper or iron, and specific temperature and pressure conditions. Major products formed from these reactions include triazoles, amines, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
1-Azidononane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of nitrogen-containing heterocycles.
Materials Science: It is employed in the preparation of functional materials, including polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Biological Research: It is used in bioconjugation techniques, where it helps in labeling and modifying biomolecules for various studies
Vergleich Mit ähnlichen Verbindungen
1-Azidononane can be compared with other azido compounds, such as:
1-Azidooctane: Similar in structure but with one less carbon atom.
1-Azidodecane: Similar in structure but with one more carbon atom.
Azidomethylbenzene: Contains an azido group attached to a benzene ring, showing different reactivity due to the aromatic system.
The uniqueness of this compound lies in its specific chain length and the balance between hydrophobic and reactive properties, making it suitable for various applications .
Eigenschaften
IUPAC Name |
1-azidononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-7-8-9-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFKRIGVRZLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508100 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80077-60-7 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


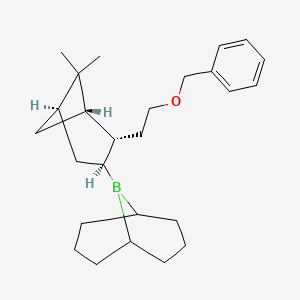
acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)
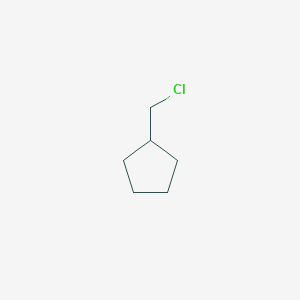
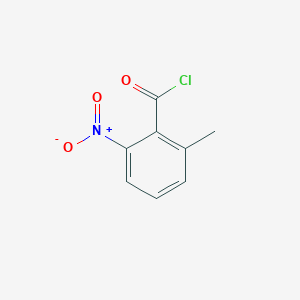


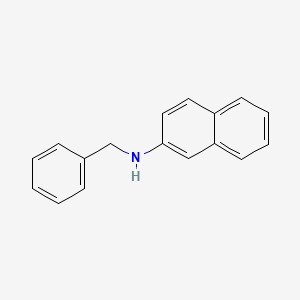
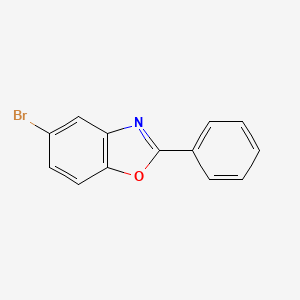
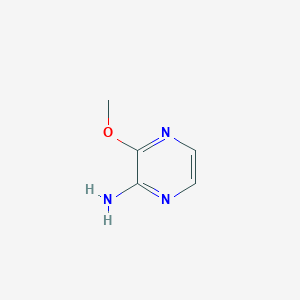
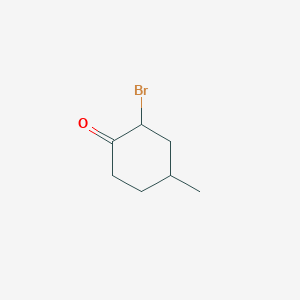
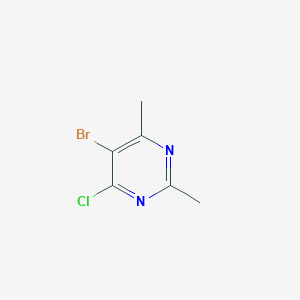
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)
